Cas no 2228617-82-9 (2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-amine)

2,2,2-Trifluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-amine is a fluorinated amine derivative featuring a tetrahydroindazole core. Its structural combination of a trifluoroethylamine moiety with a saturated indazole scaffold enhances its potential as a versatile intermediate in medicinal chemistry and agrochemical synthesis. The presence of the trifluoromethyl group improves metabolic stability and lipophilicity, while the tetrahydroindazole ring offers a rigid framework for selective binding interactions. This compound is particularly valuable in the development of bioactive molecules, including kinase inhibitors and GPCR modulators, due to its balanced physicochemical properties and synthetic adaptability. Its high purity and well-defined stereochemistry make it suitable for precision applications in drug discovery and development.
2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-amine structure
2228617-82-9 structure
Product Name:2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-amine
CAS No:2228617-82-9
MF:C9H12F3N3
MW:219.20689201355
CID:6300603
PubChem ID:165975557
Update Time:2025-06-13

2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-amine
    • 2228617-82-9
    • EN300-1958542
    • Inchi: 1S/C9H12F3N3/c10-9(11,12)8(13)7-5-3-1-2-4-6(5)14-15-7/h8H,1-4,13H2,(H,14,15)
    • InChI Key: ZQUSAUJGEPSFPB-UHFFFAOYSA-N
    • SMILES: FC(C(C1C2=C(CCCC2)NN=1)N)(F)F

Computed Properties

  • Exact Mass: 219.09833188g/mol
  • Monoisotopic Mass: 219.09833188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 54.7Ų

2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-amine Pricemore >>

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Additional information on 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-amine

Comprehensive Overview of 2,2,2-Trifluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-amine (CAS No. 2228617-82-9)

The compound 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-amine (CAS No. 2228617-82-9) is a fluorinated amine derivative with a unique structural framework, combining a tetrahydroindazole core and a trifluoroethylamine moiety. This molecular architecture has garnered significant interest in pharmaceutical and agrochemical research due to its potential bioactivity and versatility in synthetic applications. The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery.

In recent years, the demand for fluorinated compounds has surged, driven by their widespread use in medicinal chemistry and materials science. Researchers frequently search for terms like "trifluoroethylamine derivatives" and "tetrahydroindazole applications," reflecting the growing curiosity about this class of molecules. The compound's CAS No. 2228617-82-9 is often referenced in patents and academic papers, highlighting its relevance in cutting-edge research. Its potential as a building block for kinase inhibitors or GPCR modulators has also been explored, aligning with the industry's focus on targeted therapies.

The synthesis of 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-amine typically involves multi-step organic transformations, including cyclization and fluorination reactions. Optimizing its yield and purity is a common challenge, as noted in forums discussing "amine synthesis troubleshooting." Analytical techniques such as NMR spectroscopy and HPLC are critical for characterizing this compound, ensuring its suitability for downstream applications. Its stability under various conditions is another topic of interest, particularly for researchers investigating "fluorinated compound storage."

From a commercial perspective, suppliers and manufacturers often highlight the compound's role as a pharmaceutical intermediate. Its compatibility with parallel synthesis and high-throughput screening makes it attractive for drug development pipelines. Questions like "where to buy CAS 2228617-82-9" or "custom synthesis of trifluoroethylamine derivatives" are frequently encountered in procurement discussions, underscoring its market demand. Regulatory compliance, such as REACH and GMP standards, further influences its supply chain dynamics.

In conclusion, 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-amine (CAS No. 2228617-82-9) represents a promising candidate for diverse scientific applications. Its structural features and functional groups align with contemporary research trends, including the exploration of fluorine in drug design and heterocyclic chemistry. As the scientific community continues to uncover its potential, this compound is poised to remain a focal point in innovation-driven industries.

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